

CPK Elevation with Pimasertib: Key Information for Researchers

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Compound Focus: Pimasertib

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CPK elevation is a known **Adverse Event of Special Interest (AESI)** for **Pimasertib** and should be meticulously monitored in clinical trials [1]. The following table summarizes the core data:

Aspect	Details
Status	Known Adverse Event of Special Interest (AESI) [1].
Severity in Trials	Identified as a Dose-Limiting Toxicity (DLT) in a phase I combination trial [1].
Clinical Presentation	Often asymptomatic, but can manifest as myalgia (muscle pain) or muscle weakness.
Typical Onset	Monitored during the first 21-day treatment cycle for DLT assessment [1].
Reversibility	Documented as reversible upon dose modification or treatment interruption [1].

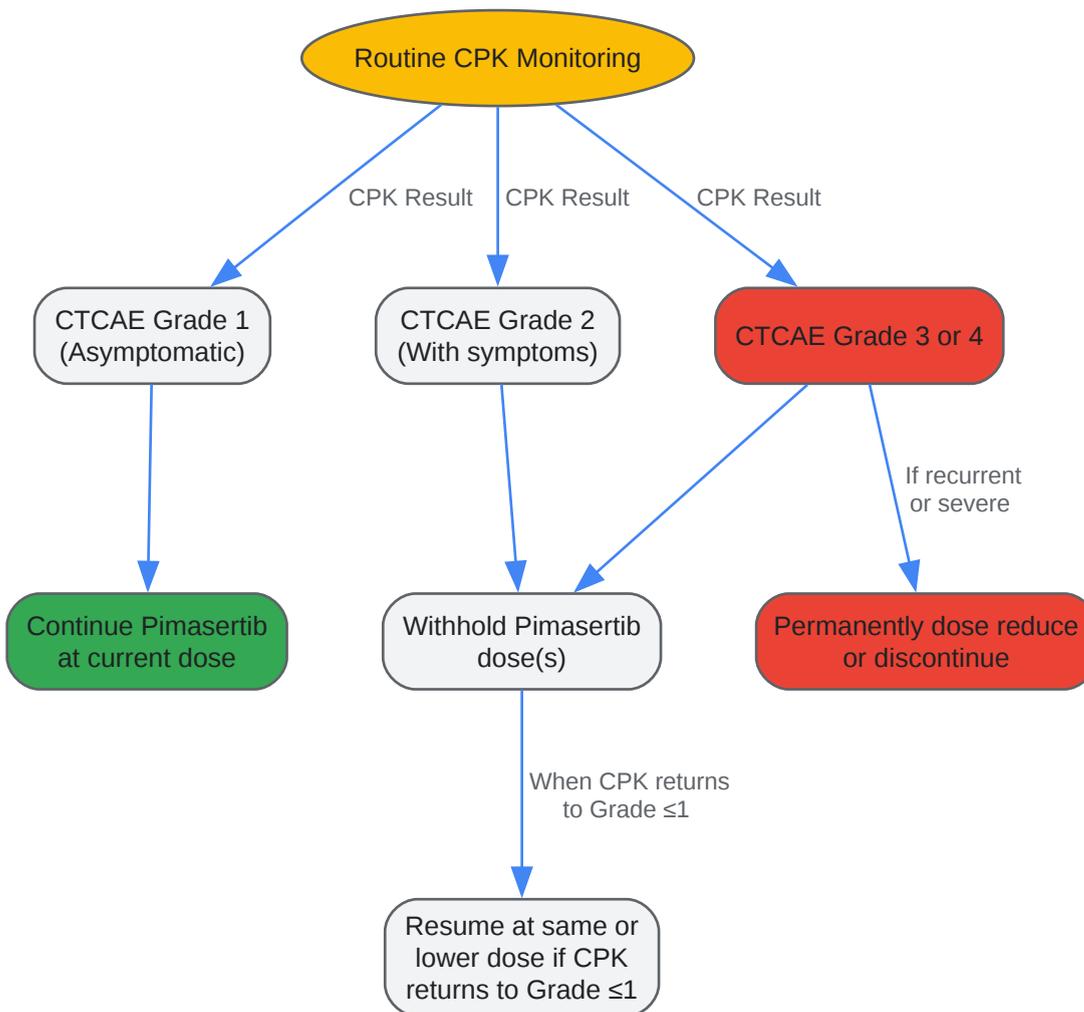
Monitoring & Management Protocol

Here is a detailed experimental protocol for monitoring CPK based on clinical trial practices:

- Baseline Assessment:** Obtain a serum CPK level before initiating the first dose of **Pimasertib**.
- Routine Monitoring:**

- Schedule regular CPK measurements throughout the treatment cycles, with increased frequency during the **first cycle** (e.g., weekly) as this is the critical period for DLT observation [1].
- Continue periodic monitoring in subsequent cycles.
- **Symptom Assessment:** Actively assess patients for symptoms of myalgia or muscle weakness at every visit, as these may precede or accompany CPK elevation.
- **Grading of Adverse Events:** All CPK elevations must be graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE)** version 4.0 or the current guideline used in the protocol [1].
- **Dose Modification Guidelines:** The following logic should guide dose management:

Pimasertib CPK Elevation Management Logic



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Frequently Asked Questions (FAQs)

- **Q1: Is CPK elevation a common finding with Pimasertib?** While not every patient will experience it, CPK elevation is a recognized and documented adverse event in clinical trials. It was significant enough to be classified as a **Dose-Limiting Toxicity (DLT)** in at least one phase I combination study, necessitating careful monitoring [1].
- **Q2: What is the clinical significance of an asymptomatic CPK elevation?** Asymptomatic elevation (often CTCAE Grade 1 or 2) may not require immediate dose interruption. However, it warrants more frequent monitoring as it can progress to higher grades or become symptomatic. The protocol's predefined rules for dose modification based on CTCAE grade should be strictly followed.
- **Q3: Are there any drug interactions that could exacerbate CPK elevation with Pimasertib?** The combination of **Pimasertib** with other agents can alter its toxicity profile. In a phase I trial, the **maximum tolerated dose (MTD) of Pimasertib was lower when combined with Temsirolimus (45 mg/day) compared to its single-agent MTD (75 mg/day)**, partly due to overlapping toxicities [1]. Always refer to the specific combination trial protocol for guidance.
- **Q4: How should we document CPK elevations to meet reporting standards?** For early-phase trials, adherence to the **CONSORT-DEFINE** guidelines is recommended. This includes clear reporting of all DLTs, AESIs (like CPK elevation), the criteria used for dose modifications, and the number of participants affected [2].

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References

1. Phase I trial of MEK 1/2 inhibitor pimasertib combined with ... [pmc.ncbi.nlm.nih.gov]
2. CONSORT-DEFINE explanation and elaboration [pmc.ncbi.nlm.nih.gov]

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